4-(Benzyloxy)-6-bromo-1H-indazole

Description

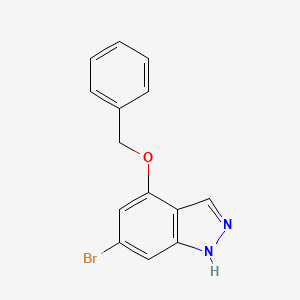

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-phenylmethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c15-11-6-13-12(8-16-17-13)14(7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKHTUZYNSFYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC3=C2C=NN3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis by Advanced Spectroscopic and Diffraction Methods

X-ray Crystallography for Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction analysis of 4-(Benzyloxy)-6-bromo-1H-indazole. This technique would provide unambiguous proof of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and torsion angles.

Without a determined crystal structure, analysis of the crystal packing and intermolecular interactions is not possible. Such a study would reveal how the molecules arrange themselves in the crystal lattice and identify significant non-covalent interactions, such as hydrogen bonding and π-stacking, which govern the solid-state architecture.

Conformational and Tautomeric Investigations

The structural complexity of this compound arises from two key features: the potential for tautomerism within the indazole ring and the conformational flexibility of the benzyloxy substituent.

Analysis of Tautomeric Forms (1H- and 2H-Indazole)

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H- and 2H-isomers, differing in the position of the hydrogen atom on the pyrazole (B372694) ring nitrogen.

| Tautomeric Form | Description |

| 1H-Indazole | The hydrogen atom is attached to the N1 nitrogen atom. |

| 2H-Indazole | The hydrogen atom is attached to the N2 nitrogen atom. |

For most substituted indazoles, the 1H-tautomer is generally considered to be the more thermodynamically stable and, therefore, the predominant form in solution and in the solid state. This preference is attributed to the aromatic character of the fused ring system. Computational studies on various indazole derivatives have consistently shown the greater stability of the 1H form.

Experimental verification of the dominant tautomer in this compound would typically be achieved through multinuclear NMR spectroscopy. Key indicators would include:

1H NMR: The chemical shift of the N-H proton.

13C NMR: The chemical shifts of the carbon atoms within the indazole ring, which are sensitive to the electronic environment influenced by the N-H position.

15N NMR: This technique provides direct information about the nitrogen atoms and can unequivocally distinguish between the 1H and 2H forms.

Without specific experimental data for this compound, it is reasonable to hypothesize that the 1H-tautomer would be the major, if not exclusive, form present under typical conditions.

Conformational Preferences and Dynamics Studies

| Dihedral Angle | Description |

| τ1 (C3-C4-O-CH2) | Rotation around the bond connecting the indazole ring to the benzyloxy oxygen. |

| τ2 (C4-O-CH2-Cphenyl) | Rotation around the bond between the oxygen and the benzylic methylene (B1212753) group. |

The conformational preferences are governed by a balance of steric and electronic effects. The molecule will tend to adopt a conformation that minimizes steric hindrance between the benzyl (B1604629) group and the adjacent protons on the indazole ring. Electronic effects, such as potential intramolecular hydrogen bonding or π-stacking interactions, could also play a role in stabilizing certain conformations.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, would be instrumental in determining the through-space proximity of protons on the benzyl group and the indazole core, thereby providing insights into the preferred conformation in solution. Dynamic NMR (DNMR) studies could further be employed to investigate the energy barriers to rotation around the flexible bonds and to understand the dynamic behavior of the benzyloxy group at different temperatures.

In the absence of specific experimental or computational data for this compound, a detailed and accurate description of its conformational preferences and dynamics remains speculative. Further research, including single-crystal X-ray diffraction and comprehensive NMR studies, is required for a complete structural elucidation of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can elucidate electronic properties and reactivity patterns.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netdntb.gov.ua It provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules.

Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For indazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized geometry. nih.gov This process yields important structural parameters like bond lengths and angles.

Electronic Properties (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netdntb.gov.ua A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For similar compounds, the HOMO-LUMO energy gap has been calculated to be around 4.1 eV, suggesting good stability. researchgate.net

Table 1: Calculated Electronic Properties of Indazole Derivatives

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~4.1 eV researchgate.net |

Note: Specific values for 4-(Benzyloxy)-6-bromo-1H-indazole require dedicated calculations.

DFT calculations are also a valuable tool for predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds. nih.govsemanticscholar.orgresearchgate.net

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach with DFT. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of the molecule. For various indazole derivatives, calculated NMR data has shown good agreement with experimental findings. researchgate.netnih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. The theoretical IR spectrum can help in assigning the vibrational modes of the experimental spectrum, providing further structural confirmation. researchgate.net

Beyond the HOMO-LUMO gap, DFT can be used to calculate a range of global and local reactivity descriptors that provide a more nuanced understanding of a molecule's chemical behavior. researchgate.netnih.gov

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | χ²/(2η) | Measures the propensity of a species to accept electrons. |

Local Reactivity Descriptors: These descriptors identify the most reactive sites within a molecule. The Fukui function is a key local reactivity descriptor that indicates the change in electron density at a particular point in the molecule when an electron is added or removed. nih.govuchile.clresearchgate.net

f(r) for nucleophilic attack (electron donation) is associated with the LUMO density.

f(r) for electrophilic attack (electron acceptance) is associated with the HOMO density.

By analyzing the Fukui functions, one can predict the most likely sites for electrophilic and nucleophilic attack on the this compound molecule.

Molecular Modeling and Dynamics Simulations for Molecular Interactions

Molecular modeling and dynamics simulations are computational techniques used to study the interactions between a small molecule, like this compound, and a biological target, such as an enzyme or a receptor. These methods are invaluable in drug discovery and development.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjmchemsci.com In the context of drug design, it is used to predict how a ligand (the small molecule) will bind to the active site of a protein.

For indazole derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. researchgate.netclockss.orgacs.org For instance, indazole-containing compounds have been docked into the active sites of enzymes like monoamine oxidase B (MAO-B) and succinate (B1194679) dehydrogenase to understand their inhibitory mechanism. clockss.orgacs.org The docking results typically provide a binding score, which estimates the binding affinity, and a detailed view of the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. These studies have shown that indazole derivatives can form strong interactions with their target proteins. researchgate.net

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing the observation of conformational changes and the stability of the interactions.

MD simulations can be used to:

Assess the stability of the ligand-protein complex predicted by docking.

Investigate the conformational flexibility of both the ligand and the protein upon binding.

Calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.

For similar bioactive compounds, MD simulations have been used to confirm the stability of the ligand in the binding pocket and to analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. mdpi.commdpi.com These analyses provide insights into the dynamic behavior of the complex and the key residues involved in maintaining the binding.

Reaction Mechanism Elucidation through Computational Chemistry

Density Functional Theory (DFT) is a predominant computational method used to investigate the reaction mechanisms of indazole derivatives. These studies help in understanding regioselectivity, reaction kinetics, and the roles of catalysts and reagents, which are crucial for optimizing synthetic protocols.

Transition state (TS) analysis is fundamental to understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and the energy required to reach this state (the activation energy) determines the reaction rate. Computational chemists locate and characterize these transient structures to predict the feasibility and pathway of a reaction.

For substituted indazoles, a key synthetic challenge is the regioselective functionalization, particularly at the N1 and N2 positions of the pyrazole (B372694) ring. beilstein-journals.orgbeilstein-journals.org DFT calculations have been employed to rationalize the observed regioselectivity in the alkylation of bromo-substituted indazoles. For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a compound structurally related to this compound, computational analysis revealed the energetic profiles of competing N1 and N2 alkylation pathways. beilstein-journals.org

The calculations identified transition states for both N1 and N2 substitution. The relative energies of these transition states determine the product ratio. In one study, the transition state leading to the N2 product (18-N2-Cs) was found to be lower in energy than the one leading to the N1 product (18-N1-Cs) by a significant margin, explaining the observed selectivity. beilstein-journals.org This was attributed to stabilizing non-covalent interactions (NCIs) between the cation (e.g., Cs+), the indazole nitrogen, and oxygen atoms from substituents, which preferentially lower the energy of one transition state over the other. beilstein-journals.org

Similarly, in the copper-catalyzed C3-allylation of N-(benzoyloxy)indazoles, DFT calculations identified a six-membered Zimmerman-Traxler-type transition state as the enantioselectivity-determining step. mit.edunih.gov The calculations showed that steric repulsions between the ligand, the substrate, and substituents on the allyl group dictate the facial selectivity of the reaction, favoring one enantiomer over the other. mit.edunih.gov The energy difference between the competing transition states (TS2a and TS2b) was calculated to be 5.4 kcal/mol, which accounts for the high enantioselectivity observed experimentally. nih.gov

| Reaction Pathway | Transition State Model | Relative Free Energy of Activation (ΔΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| N1-Alkylation | 18-N1-Cs | 2.6 | Disfavored |

| N2-Alkylation | 18-N2-Cs | 0.0 | Favored |

The tautomerism of the indazole ring itself is a fundamental thermodynamic question. The 1H-indazole tautomer is known to be thermodynamically more stable than the 2H-indazole tautomer. beilstein-journals.org DFT and MP2 calculations have quantified this energy difference, finding the 1H tautomer to be more stable by approximately 15-21 kJ·mol⁻¹ (about 3.6-5.0 kcal/mol), depending on the computational method and phase (gas or water). nih.gov This inherent stability influences the reactivity and the distribution of products in many reactions.

In the context of reaction mechanisms, thermodynamic calculations can distinguish between different possible pathways. For instance, in the reaction of indazole with formaldehyde (B43269) under acidic conditions, DFT calculations were used to compare the stability of the resulting N1- and N2-substituted hydroxymethyl products. nih.gov The calculations indicated that the N1-substituted isomer is about 20 kJ·mol⁻¹ (4.8 kcal/mol) more stable than the N2-isomer, which aligns with the experimental observation that the N1-product is formed exclusively. nih.gov

In another example concerning the C3-functionalization of indazoles, calculations revealed why certain reaction pathways are preferred. The SN2' oxidative addition in a copper-catalyzed allylation was found to have a high activation barrier (28.0 kcal/mol). nih.gov Crucially, the thermodynamics of the process, specifically the bond dissociation enthalpy (BDE) of the N-O bond in the electrophilic indazole starting material, was identified as a key factor. The cleavage of the N-O bond in the indazole electrophile required 9.0 kcal/mol more energy than in a comparable indole (B1671886) electrophile, explaining the different reactivity and the endergonic nature of the oxidative addition step. nih.gov

| Transformation | Computational Method | Calculated Energy Difference | Reference |

|---|---|---|---|

| 1H/2H Tautomerism (Indazole) | MP2/6-31G** | 1H is 15 kJ·mol⁻¹ more stable | nih.gov |

| N1/N2 Isomer Stability ((Indazol-1-yl)methanol) | B3LYP/6-311++G(d,p) | N1 is 20 kJ·mol⁻¹ more stable | nih.gov |

| N-O Bond Dissociation Enthalpy (BDE) | DFT | 9.0 kcal/mol higher for indazole vs. indole electrophile | nih.gov |

| Product Stability (N1 vs N2 Alkylation) | DFT | N1-product is 0.6 kcal/mol more stable | beilstein-journals.org |

These computational investigations, by providing detailed energetic and thermodynamic data, are invaluable for rationalizing observed chemical phenomena and for the predictive design of new synthetic routes for complex molecules like this compound.

In Vitro Biological Activity Screening against Specific Molecular Targets

The initial phase of mechanistic investigation involves screening the compound against a panel of specific molecular targets, primarily enzymes and receptors, to identify direct interactions that could account for its biological effects.

The indazole scaffold is present in numerous molecules known for their enzyme-inhibiting properties. Consequently, derivatives such as this compound are frequently evaluated against a range of enzymes implicated in various diseases.

α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes mellitus, as its inhibition can control postprandial hyperglycemia. nih.gov Bromophenols and other heterocyclic compounds have demonstrated potential as α-glucosidase inhibitors. nih.govnih.gov Studies on various brominated metabolites and benzothiazine derivatives have shown significant inhibitory activity, suggesting that brominated indazole structures could also interact with the active site of this enzyme. nih.govnih.govcmu.ac.th

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical targets in neurodegenerative diseases. Certain heterocyclic structures, such as benzoxazole (B165842) and naphthoxazole analogs, have been evaluated for their ability to inhibit these enzymes, indicating a potential avenue of investigation for indazole derivatives. nih.gov

Paraoxonase 1 (PON1): PON1 is an antioxidant enzyme associated with high-density lipoprotein (HDL) that protects against lipid peroxidation. nih.govnih.gov Its activity is a subject of interest in cardiovascular disease research. nih.gov Research has demonstrated that some indazole derivatives can reduce the activity of human serum PON1, making this a relevant target for evaluating the biological profile of this compound. taylorandfrancis.com

Lactoperoxidase (LPO): LPO is a mammalian peroxidase enzyme involved in the innate immune system, providing protection against a wide range of microorganisms. nih.govnih.gov The inhibition of LPO can be significant, and studies have investigated the effects of various indazole derivatives on its activity. nih.gov A study on a series of bromo- and chloro-substituted 1H-indazoles revealed that they exhibit a strong inhibitory effect on bovine milk LPO, with Ki values indicating potent inhibition. nih.gov

Table 1: Inhibitory Effect (Ki) of Various Indazole Derivatives on Lactoperoxidase (LPO) Activity

| Compound | Ki (µM) | Inhibition Type |

|---|---|---|

| 1H-indazole | 4.10 | Noncompetitive |

| 4-Bromo-1H-indazole | 34.69 | Noncompetitive |

| 6-Bromo-1H-indazole | 10.33 | Noncompetitive |

| 4-chloro-1H-indazole | 252.78 | Noncompetitive |

| 6-chloro-1H-indazole | 14.86 | Noncompetitive |

Data sourced from a study on the inhibition of bovine milk LPO by indazole derivatives. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that plays a critical role in immune suppression, particularly in the context of cancer, by catabolizing tryptophan. nih.govnih.gov This has made it an attractive target for cancer immunotherapy. nih.gov The development of IDO1 inhibitors has involved various heterocyclic scaffolds, and while many reported inhibitors are in the early stages of in vitro testing, the indazole core represents a potential starting point for designing novel IDO1 inhibitors. nih.gov

Kinases (MAPK1, etc.): Protein kinases are central regulators of cellular signaling pathways, and their aberrant activity is a hallmark of cancer. researchgate.net The indazole scaffold is a well-established core structure for kinase inhibitors. ucsf.edu Derivatives of related heterocyclic systems like benzimidazole (B57391) have been shown to be potent inhibitors of kinases such as casein kinase 2 (CK2) and Provirus Integration site for Moloney murine leukemia virus (PIM) kinases. researchgate.netnih.gov For instance, polybrominated indazole and benzimidazole compounds have been identified as selective and effective kinase inhibitors, capable of inducing apoptosis in cancer cells. researchgate.net

Beyond enzymes, G-protein coupled receptors (GPCRs) and other cell surface receptors are key drug targets. Indazole derivatives have been successfully developed as receptor antagonists. For example, optimization of a screening hit led to the discovery of 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, a potent and high-affinity antagonist for the melanin-concentrating hormone receptor 1 (MCHr1), which was investigated for the treatment of obesity. nih.gov This demonstrates the utility of the indazole scaffold in developing receptor-modulating agents. While specific studies on this compound against receptors like C-C chemokine receptor 4 (CCR4) are not widely reported, its structural features merit investigation through receptor binding and functional antagonist assays.

Cellular Pathway Modulation Studies (In Vitro Cell Lines)

Following the identification of molecular targets, the effects of the compound are studied in the context of a living cell using various cancer and normal cell lines. These assays help to understand the downstream consequences of target engagement.

Cell viability and proliferation assays are fundamental tools for the initial assessment of a compound's cellular activity and for mechanistic understanding. sygnaturediscovery.comnih.gov These assays measure the number of healthy, metabolically active cells after exposure to the compound. sigmaaldrich.com Common methods include:

Metabolic Assays: Tetrazolium reduction assays (e.g., MTT, XTT) and resazurin-based assays measure the metabolic activity of viable cells. sigmaaldrich.com

ATP Quantification: Luminescent assays that quantify ATP levels are used as an indicator of metabolically active cells. sigmaaldrich.com

DNA Synthesis Assays: Methods like the BrdU incorporation assay directly measure DNA synthesis in actively dividing cells. sigmaaldrich.com

A reduction in the signal from these assays indicates either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect, which provides a basis for more detailed mechanistic studies into pathways like apoptosis and cell cycle arrest. sygnaturediscovery.com

If a compound reduces cell viability, it is crucial to determine whether it does so by inducing programmed cell death (apoptosis) or by halting cell division (cell cycle arrest).

Apoptosis Detection: Apoptosis is commonly measured using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. mdpi.com Annexin V binds to phosphatidylserine (B164497) on the surface of early apoptotic cells, while PI enters late apoptotic and necrotic cells with compromised membranes. Studies on related benzimidazole and benzoxazole derivatives have shown their ability to induce apoptosis in various cancer cell lines. mdpi.comnih.govnih.gov

Cell Cycle Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be analyzed by staining cellular DNA with a fluorescent dye like propidium iodide and using flow cytometry. nih.gov A compound may cause cells to accumulate in a specific phase, indicating interference with cell cycle progression. For example, some benzoxazole derivatives have been shown to induce a moderate G0/G1 phase arrest in leukemia cell lines. nih.gov

Table 2: Representative Data from a Hypothetical Cell Cycle Analysis

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| Control (Vehicle) | 55% | 30% | 15% |

| Compound X (10 µM) | 75% | 15% | 10% |

This table illustrates a typical outcome where a compound induces G0/G1 cell cycle arrest.

To pinpoint the specific signaling pathways modulated by this compound, researchers analyze changes in gene and protein expression following treatment. This can confirm engagement with the intended target and reveal off-target effects or downstream consequences. Techniques such as Western blotting are used to measure the levels and phosphorylation status of key proteins in signaling cascades. For instance, studies on other heterocyclic kinase inhibitors have shown downregulation of signaling proteins like ERK1/2, GSK-3α/β, and STAT2. nih.gov This level of analysis provides a detailed molecular snapshot of the compound's mechanism of action, linking the initial target interaction to the ultimate cellular phenotype, such as apoptosis or proliferation arrest.

Potential Research Applications Beyond Traditional Pharmacology

As a Synthetic Intermediate for Complex Heterocyclic Molecules

The indazole scaffold is a vital component in the synthesis of more complex heterocyclic systems. austinpublishinggroup.comresearchgate.net The presence of the bromine atom and the reactive nitrogen atoms in the pyrazole (B372694) ring of 4-(Benzyloxy)-6-bromo-1H-indazole make it a valuable building block for constructing polycyclic compounds. rsc.orgrasayanjournal.co.in The bromine atom at the 6-position provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. rsc.org This allows for the fusion of additional rings or the introduction of diverse functional groups, leading to the generation of novel and complex molecular architectures.

For instance, the bromine atom can be readily displaced or used in coupling reactions to build upon the core indazole structure. rsc.org This synthetic utility has been demonstrated in the preparation of various indazole derivatives, where the bromo-substituted position serves as a key reaction site for further molecular elaboration. rsc.orgresearchgate.net The benzyloxy group at the 4-position can also be a site for chemical modification, or it can be retained to influence the solubility and electronic properties of the final complex molecule. sci-hub.se The ability to functionalize the indazole at multiple positions makes compounds like this compound attractive starting materials for creating libraries of diverse heterocyclic compounds for various screening purposes.

Applications in Materials Science Research

The conjugated π-system of the indazole ring suggests that its derivatives could possess interesting properties for materials science applications, particularly in the fields of organic electronics and corrosion inhibition.

Indazole derivatives are being explored for their potential in organic electronics due to their inherent photophysical properties. ossila.com The extended π-conjugation in the indazole ring system can be tailored by the introduction of various substituents, influencing the HOMO-LUMO energy gap and, consequently, the electronic and optical properties of the material. nih.govchemrxiv.org While specific research on the optoelectronic properties of this compound is not widely available, related indazole derivatives have shown promise. For example, some 3-substituted-1H-indazoles exhibit strong fluorescence with high quantum yields. acs.org

The strategic placement of electron-donating or electron-withdrawing groups on the indazole scaffold can tune the emission color and efficiency of organic light-emitting diodes (OLEDs). ambeed.comrsc.orgmdpi.com The benzyloxy group in this compound is an electron-donating group, which could influence the charge transport and emissive properties of materials incorporating this moiety. The bromine atom, being electron-withdrawing, also offers a way to modulate the electronic characteristics. mdpi.com Furthermore, the bromine atom can serve as a synthetic handle to introduce other functional groups that can enhance properties like charge carrier mobility or thermal stability, which are crucial for the performance of organic electronic devices. rsc.org

Indazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys. mdpi.combohrium.comacs.orgacs.orgscispace.comjmaterenvironsci.comresearchgate.net The nitrogen atoms in the pyrazole ring can coordinate with metal surfaces, forming a protective film that shields the metal from corrosive environments. mdpi.comacs.org The presence of other functional groups can enhance the adsorption of the inhibitor molecules onto the metal surface, further improving the corrosion protection efficiency. mdpi.comscispace.com

Studies on various indazole derivatives have shown that their effectiveness as corrosion inhibitors depends on their molecular structure, including the nature and position of substituents. For example, the inhibition efficiency of indazole derivatives on carbon steel and copper has been shown to be influenced by the presence of amino, nitro, and methoxy (B1213986) groups. mdpi.combohrium.comacs.orgacs.org The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. bohrium.comacs.org

While specific data for this compound is not available, the general principles of corrosion inhibition by indazole derivatives suggest its potential in this area. The benzyloxy group could contribute to the hydrophobic character of the protective film, while the bromine atom might influence the electronic interactions with the metal surface. The following table summarizes the corrosion inhibition efficiencies of various indazole derivatives on different metals, highlighting the general efficacy of this class of compounds.

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

| 5-Aminoindazole (AIA) | Carbon Steel | 1 M HCl | >90 | mdpi.com |

| 5-Nitroindazole (NIA) | Carbon Steel | 1 M HCl | ~85 | mdpi.com |

| Indazole (IA) | Copper | 3.0% NaCl | ~95 | bohrium.com |

| 5-Aminoindazole (AIA) | Copper | 3.0% NaCl | >95 | bohrium.com |

| 5-Methoxy-indazole (MIA) | Copper | H₂SO₄ | 91.04 | acs.orgacs.org |

| 2-methyl-6-nitro-2H-indazole (6NI2) | C38 Steel | 1 M HCl | 96.49 | researchgate.net |

| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole (6NE1) | C38 Steel | 1 M HCl | 94.73 | researchgate.net |

| 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole (E1) | Mild Steel | 1 M HCl | 87 | jmaterenvironsci.com |

As Chemical Probes for Biological Pathway Elucidation

The diverse biological activities of indazole derivatives make them valuable scaffolds for the design of chemical probes to investigate and elucidate biological pathways. austinpublishinggroup.comsamipubco.comnih.gov A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context. The versatility of the indazole core allows for the systematic modification of its structure to optimize potency, selectivity, and other properties required for a good chemical probe. longdom.org

By attaching reporter groups such as fluorescent dyes or affinity tags to the indazole scaffold, researchers can visualize the localization of the target protein within a cell or isolate protein complexes for further analysis. The benzyloxy and bromo substituents on this compound offer convenient points for the attachment of such reporter groups without significantly altering the core structure that may be responsible for its biological activity. The development of indazole-based probes could facilitate a deeper understanding of various cellular processes and contribute to the identification of new drug targets. rsc.org

Ligand Design in Catalysis Research

Indazole derivatives have emerged as promising ligands in the field of transition metal catalysis. nih.govacs.orgijcce.ac.ir The nitrogen atoms of the indazole ring can coordinate to a metal center, and the substituents on the indazole scaffold can be used to fine-tune the steric and electronic properties of the resulting catalyst. nih.govacs.org This allows for the optimization of catalytic activity, selectivity, and stability.

For example, indazole-based phosphine (B1218219) ligands have been successfully employed in gold-catalyzed reactions. nih.govacs.org The electronic properties of the indazole ring can be modulated, for instance by methylation, to influence the catalytic activity of the gold complex. nih.govacs.org In another study, mercury(II) complexes with indazole-derived ligands were shown to be effective heterogeneous catalysts for multicomponent reactions. ijcce.ac.irijcce.ac.ir

The structure of this compound, with its potential coordination sites at the nitrogen atoms and the possibility of further functionalization at the bromo and benzyloxy positions, makes it an interesting candidate for the development of new ligands. By strategically modifying its structure, it may be possible to create novel catalysts for a variety of organic transformations, contributing to the advancement of synthetic chemistry.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indazole derivatives is a cornerstone of their development for various applications. While numerous methods exist, the focus is shifting towards more efficient, cost-effective, and environmentally friendly approaches. researchgate.net Recent advancements have included copper/palladium-catalyzed tandem reactions for the construction of 2H-indazoles and iodine-mediated synthesis from ortho-alkylazobenzenes. mdpi.com Researchers are also exploring one-pot protocols, such as azo coupling/SOCl₂-mediated intramolecular cyclization, which avoid the need for transition metal catalysts and harsh reaction conditions. researchgate.net The development of synthetic routes using greener solvents and catalysts, as well as flow chemistry techniques, is anticipated to be a major trend. researchgate.net These methodologies aim to improve yields, reduce waste, and provide access to a wider array of structurally diverse indazole analogs. researchgate.net

A significant area of interest is the late-stage functionalization of the indazole core. This approach allows for the introduction of various substituents onto a pre-formed indazole ring, enabling the rapid generation of a library of derivatives for biological screening. Techniques such as C-H activation and cross-coupling reactions are being increasingly employed for this purpose. researchgate.netmdpi.com For instance, the Suzuki coupling reaction has been utilized to introduce aryl groups at different positions of the indazole scaffold. researchgate.net

Integration of AI and Machine Learning in Indazole Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and are being increasingly applied to the design of novel indazole derivatives. researchgate.netnih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties. nih.govyoutube.com

Key applications of AI and ML in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of a compound with its biological activity. youtube.comlongdom.org By training on existing data, these models can predict the activity of new, unsynthesized indazole derivatives, thereby prioritizing the most promising candidates for synthesis and testing. longdom.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov These models learn the underlying patterns of known active compounds and can generate novel indazole-based structures that are predicted to be potent and selective for a specific biological target.

Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual compounds against a biological target to identify potential hits. researchgate.net This significantly reduces the time and cost associated with traditional high-throughput screening.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial for its development. longdom.org AI models can be trained to predict these properties, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. longdom.org

Exploration of Underexplored Biological Targets and Mechanisms

While indazole derivatives have been extensively studied for their effects on well-established targets like protein kinases, there is a growing interest in exploring their activity against less conventional biological targets. nih.govresearchgate.net This includes investigating their potential as modulators of protein-protein interactions, epigenetic targets, and orphan receptors. The diverse biological activities reported for indazoles, such as anti-inflammatory, antimicrobial, and anti-HIV properties, suggest that they may interact with a wide range of cellular pathways. nih.govresearchgate.net

For instance, some 4-bromo-1H-indazole derivatives have been investigated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division, highlighting their potential as novel antibacterial agents. nih.gov Other research has focused on their ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune evasion by tumors, suggesting a role in cancer immunotherapy. nih.gov The discovery of novel carbohydrate-substituted indazole derivatives that target SGLT1 and enhance the efficacy of receptor tyrosine kinase inhibitors opens up new avenues for combination therapies in cancer. biorxiv.org

Future research will likely involve target deconvolution studies to identify the specific molecular targets responsible for the observed biological effects of various indazole derivatives. This will provide a deeper understanding of their mechanisms of action and facilitate the rational design of more potent and selective compounds.

Advancements in Spectroscopic and Computational Techniques for Comprehensive Characterization

The precise characterization of the structure and properties of indazole derivatives is essential for understanding their behavior and optimizing their function. Advancements in spectroscopic and computational techniques are providing increasingly detailed insights into these molecules.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, NOESY), are crucial for unambiguously determining the structure and stereochemistry of complex indazole derivatives. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight and elemental composition of synthesized compounds. mdpi.com

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the functional groups present in a molecule and can be used to study intermolecular interactions. mdpi.com

Computational Techniques:

Density Functional Theory (DFT) Calculations: DFT is a powerful computational method used to predict a wide range of molecular properties, including geometry, vibrational frequencies, and electronic structure. asianresassoc.orgdntb.gov.ua These calculations can complement experimental data and provide a deeper understanding of the molecule's behavior at the atomic level. asianresassoc.org

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. asianresassoc.org It is widely used in drug discovery to understand binding modes and predict binding affinities. asianresassoc.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. longdom.org They can be used to study the conformational changes of indazole derivatives and their interactions with biological targets in a more realistic, dynamic environment. longdom.org

The integration of these advanced spectroscopic and computational methods will continue to be instrumental in the comprehensive characterization of novel indazole compounds. acs.org

Synergistic Approaches in Material Science Applications

The unique photophysical and electronic properties of the indazole scaffold make it an attractive building block for the development of advanced materials. Future research in this area will likely focus on synergistic approaches, combining indazole derivatives with other functional materials to create novel systems with enhanced properties.

Potential applications in material science include:

Organic Light-Emitting Diodes (OLEDs): The fluorescence and phosphorescence properties of certain indazole derivatives could be harnessed for the development of new emitter materials in OLEDs.

Organic Semiconductors: The planar structure and extended π-system of the indazole ring suggest its potential use in organic field-effect transistors (OFETs) and other electronic devices.

Sensors: The ability of the indazole scaffold to interact with various analytes through hydrogen bonding and other non-covalent interactions could be exploited in the design of chemical sensors.

Metal-Organic Frameworks (MOFs): Indazole derivatives with appropriate functional groups could serve as organic linkers in the construction of MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

By strategically designing and synthesizing indazole derivatives with specific electronic and structural features, researchers can explore their incorporation into a wide range of materials, leading to advancements in electronics, photonics, and sensing technologies.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(Benzyloxy)-6-bromo-1H-indazole?

- Methodology : A common approach involves benzylation of a hydroxylated indazole precursor. For example, reacting 6-bromo-1H-indazol-4-ol with benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous DMF or THF. Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) .

- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the benzyl bromide. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc).

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy proton signals at δ 5.0–5.2 ppm, aromatic protons in the indazole core).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 317.03 for C₁₄H₁₁BrN₂O).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What are the optimal storage conditions for this compound?

- Storage : Store at 2–8°C in amber vials under inert atmosphere (Ar/N₂). Protect from light to prevent photodegradation of the benzyloxy group .

- Solubility : Soluble in DMSO (50 mg/mL), DCM, and THF; sparingly soluble in water (<0.1 mg/mL) .

Advanced Research Questions

Q. What challenges arise in optimizing the yield of this compound during multi-step synthesis?

- Key Issues :

- Competing Side Reactions : Bromine displacement under basic conditions may lead to byproducts like debrominated indazoles.

- Purification : Co-elution of benzylated byproducts during column chromatography.

- Solutions :

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity (e.g., 130°C, 45 min in ethanol) .

- Employ Pd-catalyzed coupling for selective benzylation .

Q. How can researchers resolve contradictions in reported solubility data for brominated indazole derivatives?

- Methodology :

- Solvent Screening : Test solubility in 10+ solvents (e.g., DMF, MeOH, EtOAc) using gravimetric analysis.

- Temperature Dependence : Measure solubility at 25°C and 40°C to assess thermal stability .

Q. What advanced analytical techniques are critical for detecting decomposition products in aged samples?

- Techniques :

- LC-MS/MS : Identify trace degradation products (e.g., debrominated or oxidized species).

- TGA-DSC : Monitor thermal decomposition thresholds (e.g., >150°C for intact compound).

- X-ray Crystallography : Resolve structural changes in degraded crystals .

Q. How can researchers design biological activity assays for this compound?

- Assay Design :

- Cancer Cell Lines : Test cytotoxicity against HepG2 (liver carcinoma) or SW620 (colon cancer) using MTT assays (IC₅₀ determination) .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization assays.

Q. Can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model transition states and activation energies for bromine displacement .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., C-6 bromine) prone to nucleophilic attack .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of brominated indazoles under acidic conditions?

- Resolution :

- pH-Dependent Stability Studies : Expose the compound to HCl (0.1–1 M) and monitor degradation via ¹H NMR.

- Mechanistic Insight : Acidic hydrolysis of the benzyloxy group may compete with indazole ring protonation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.